molecular formula C21H18N2O2S B11190319 2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B11190319
M. Wt: 362.4 g/mol
InChI Key: ZUQXJUURONQFRA-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol is a complex organic compound with a unique structure that combines elements of naphthalene, benzothiophene, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. This is followed by the formation of the benzothiophene ring and the subsequent construction of the pyrimidine ring. Common reagents used in these reactions include methoxy compounds, thiophene derivatives, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated structure.

Scientific Research Applications

2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It could be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s effects are mediated through these interactions. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives, benzothiophene derivatives, and pyrimidine derivatives. Examples include:

  • 2-Methoxy-1-naphthaleneboronic acid
  • Pyrido[2,3-d]pyrimidin-5-ones
  • Pyrido[2,3-d]pyrimidin-7-ones

Uniqueness

What sets 2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol apart is its unique combination of structural elements from naphthalene, benzothiophene, and pyrimidine. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H18N2O2S/c1-25-15-11-10-12-6-2-3-7-13(12)17(15)19-22-20(24)18-14-8-4-5-9-16(14)26-21(18)23-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,22,23,24)

InChI Key

ZUQXJUURONQFRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3

Origin of Product

United States

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